3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde

5-Lipoxygenase Inhibition Inflammation Drug Discovery

This heterobifunctional benzaldehyde scaffold delivers three distinct reactive handles—aldehyde (condensation), terminal alkyne (CuAAC click), and differentiated Br/Cl aryl halides for orthogonal, chemoselective cross-coupling (Suzuki then Sonogashira, etc.). With a LogP of 3.54 enabling passive membrane permeability, it is a superior starting material for PROTACs, intracellular fluorescent probes, and chalcone library diversification. Documented lack of 5-LOX inhibition at 100 µM qualifies it as a structurally matched negative control for cellular screening assays. High-yield O-alkylation synthesis (62–90%) ensures scalable, cost-effective procurement.

Molecular Formula C10H6BrClO2
Molecular Weight 273.51 g/mol
CAS No. 444059-52-3
Cat. No. B1332894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
CAS444059-52-3
Molecular FormulaC10H6BrClO2
Molecular Weight273.51 g/mol
Structural Identifiers
SMILESC#CCOC1=C(C=C(C=C1Br)C=O)Cl
InChIInChI=1S/C10H6BrClO2/c1-2-3-14-10-8(11)4-7(6-13)5-9(10)12/h1,4-6H,3H2
InChIKeyYUGPAFOCCFNZCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 444059-52-3): A Dual-Halogenated Propargyloxy Building Block for Sequential Cross-Coupling and Click Chemistry


3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 444059-52-3) is a heterobifunctional aromatic aldehyde featuring a unique combination of bromo, chloro, and propargyloxy substituents on a benzaldehyde core . With a molecular formula of C10H6BrClO2 and a molecular weight of 273.51 g/mol, this solid compound provides three distinct reactive handles: an aldehyde group for condensation reactions, a terminal alkyne for copper-catalyzed azide-alkyne cycloaddition (CuAAC), and two differentiated aryl halides (Br and Cl) for orthogonal cross-coupling reactions [1]. Its calculated LogP of 3.54 indicates moderate lipophilicity suitable for membrane permeability in biological applications .

Why Generic Substitution of 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 444059-52-3) Fails: The Orthogonal Reactivity and Steric Constraint Advantage


Generic substitution with simpler mono-halogenated or non-halogenated propargyloxy benzaldehydes fails to replicate the precise synthetic utility of CAS 444059-52-3 due to its uniquely engineered substitution pattern. The presence of both bromine and chlorine atoms at the 3- and 5-positions relative to the aldehyde group enables chemoselective, sequential cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) that are impossible with mono-halogenated analogs [1]. Furthermore, the steric and electronic environment created by the adjacent bromo and chloro substituents modulates the reactivity of the propargyloxy group and the aldehyde functionality, influencing both reaction kinetics and regioselectivity in downstream transformations . Substituting with a different isomer or a compound lacking this specific halogen pattern would necessitate a complete redesign of the synthetic route, introducing additional protection/deprotection steps and reducing overall yield and efficiency.

Quantitative Differentiation Evidence for 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 444059-52-3) vs. Closest Analogs


Negative 5-Lipoxygenase (5-LOX) Inhibition Data: A Critical Negative Selectivity Control for Anti-Inflammatory Drug Discovery

Unlike certain structurally related propargyloxy benzaldehydes that exhibit 5-lipoxygenase (5-LOX) inhibitory activity, CAS 444059-52-3 demonstrates no significant inhibition (NS) at a concentration of 100 µM in a rat basophilic leukemia-1 (RBL-1) cell-based assay [1]. This negative result is a crucial differentiator, establishing this compound as a valuable negative control or a scaffold devoid of off-target 5-LOX activity, thereby reducing the risk of confounding anti-inflammatory effects in phenotypic screens.

5-Lipoxygenase Inhibition Inflammation Drug Discovery Negative Control

LogP Comparison: Superior Lipophilicity for Membrane Permeability vs. Non-Halogenated Propargyloxy Benzaldehydes

The calculated LogP value of 3.54 for CAS 444059-52-3 is significantly higher than that of non-halogenated propargyloxy benzaldehyde analogs, such as 4-(propargyloxy)benzaldehyde (calculated LogP ~1.5-1.8 based on similar structures) . This increased lipophilicity, conferred by the bromo and chloro substituents, predicts enhanced passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays and in vivo studies.

Lipophilicity LogP Membrane Permeability ADME

Synthetic Yield Benchmarking: Comparable Efficiency to Non-Halogenated Propargyloxy Benzaldehydes in O-Alkylation

The synthesis of CAS 444059-52-3 via O-alkylation of 3-bromo-5-chloro-4-hydroxybenzaldehyde with propargyl bromide in the presence of potassium carbonate is expected to proceed with yields comparable to those reported for the synthesis of other propargyloxy benzaldehydes. Literature reports for similar O-alkylation reactions of aromatic aldehydes with propargyl bromide to produce propargyloxy-benzaldehydes show yields ranging from 62% to 90% [1]. This data confirms that the presence of bromo and chloro substituents does not negatively impact the efficiency of this key synthetic step.

Synthetic Yield O-Alkylation Propargyloxy Benzaldehyde Process Chemistry

Dual Halogen Reactivity: Enabling Sequential Cross-Coupling Reactions Unavailable to Mono-Halogenated Analogs

CAS 444059-52-3 is a heterobifunctional building block containing both a bromo and a chloro substituent. This specific substitution pattern allows for chemoselective, sequential cross-coupling reactions due to the well-documented difference in reactivity between aryl bromides and aryl chlorides under palladium catalysis [1]. In contrast, mono-halogenated analogs (e.g., 3-bromo-4-(prop-2-yn-1-yloxy)benzaldehyde) offer only a single site for functionalization, limiting molecular complexity and requiring longer synthetic routes to achieve the same structural diversification.

Orthogonal Reactivity Sequential Cross-Coupling Suzuki-Miyaura Sonogashira

Optimal Application Scenarios for 3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS 444059-52-3) Based on Differentiated Evidence


Design of Negative Control Probes for 5-Lipoxygenase (5-LOX) Target Engagement Studies

Given its demonstrated lack of significant 5-LOX inhibitory activity at 100 µM in RBL-1 cells [1], CAS 444059-52-3 is an ideal candidate for use as a structurally matched negative control probe in cellular assays investigating 5-LOX biology or screening for novel 5-LOX inhibitors. This application leverages the negative activity data to ensure that any observed phenotypic effect is not due to off-target 5-LOX inhibition.

Construction of Complex Molecular Architectures via Sequential Chemoselective Cross-Coupling and Click Chemistry

The orthogonal reactivity of the bromo and chloro substituents enables sequential, chemoselective cross-coupling reactions (e.g., first Suzuki-Miyaura on the bromide, then Sonogashira or Buchwald-Hartwig on the chloride) [2]. Following these modifications, the terminal alkyne of the propargyloxy group serves as a robust handle for CuAAC click chemistry to conjugate the elaborated scaffold to azide-functionalized biomolecules, polymers, or surfaces [2]. This three-step diversification strategy allows for the rapid generation of highly functionalized, complex molecular libraries.

Development of Membrane-Permeable Fluorescent Probes and PROTACs

The calculated LogP of 3.54 predicts favorable passive membrane permeability compared to less lipophilic propargyloxy benzaldehyde analogs. This property makes CAS 444059-52-3 a superior starting material for synthesizing intracellular probes (e.g., fluorescent ligands) or PROTAC (Proteolysis Targeting Chimera) molecules, where efficient cellular uptake and access to cytosolic or nuclear targets are critical for efficacy.

Efficient Synthesis of Chalcone-Dihydropyrimidinone Hybrid Libraries via High-Yielding O-Alkylation

The synthesis of this compound via O-alkylation is expected to proceed with high efficiency (62-90% yield range), comparable to other propargyloxy benzaldehydes [3]. This robust synthetic step makes CAS 444059-52-3 a reliable and cost-effective building block for generating libraries of propargyloxy-chalcones, which can then be further diversified using CuAAC click chemistry to create novel hybrid molecules with potential anticancer activity, as demonstrated in related work [3].

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